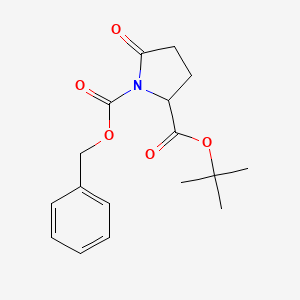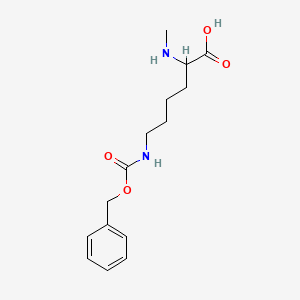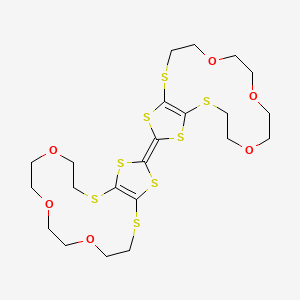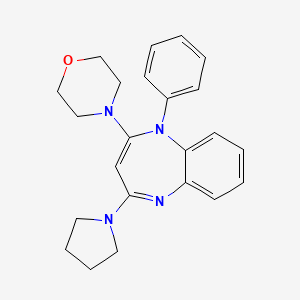
Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are commonly used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes a diethoxyphosphino group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethoxyphosphino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The diethoxyphosphino group can form covalent bonds with active sites, leading to inhibition or modification of enzymatic activity. This interaction can affect various biochemical pathways, making the compound useful in mechanistic studies.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentanoate
- Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-butenoate
Uniqueness
Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate is unique due to its specific structural features, including the presence of a diethoxyphosphino group and a pentenoate moiety. These features confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Propiedades
Número CAS |
14261-50-8 |
|---|---|
Fórmula molecular |
C14H27O5P |
Peso molecular |
306.33 g/mol |
Nombre IUPAC |
ethyl 3-diethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate |
InChI |
InChI=1S/C14H27O5P/c1-8-16-13(15)14(6,7)12(11(4)5)19-20(17-9-2)18-10-3/h8-10H2,1-7H3 |
Clave InChI |
XWMHYJMXJMTBOB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)C(=C(C)C)OP(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12808208.png)



![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)


![4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid](/img/structure/B12808256.png)
![2-cyclopentyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12808262.png)




